2-Aminomethyl-3-(3-chloro-pyridin-4-yl)-propan-1-ol
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Overview
Description
2-Aminomethyl-3-(3-chloro-pyridin-4-yl)-propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-40411813 and is a selective dopamine D2 receptor antagonist.
Mechanism of Action
The mechanism of action of 2-Aminomethyl-3-(3-chloro-pyridin-4-yl)-propan-1-ol involves the selective blockade of dopamine D2 receptors. This blockade results in the inhibition of dopamine-mediated neurotransmission, which is responsible for the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
2-Aminomethyl-3-(3-chloro-pyridin-4-yl)-propan-1-ol has been found to have a significant effect on the biochemical and physiological processes in the brain. It has been shown to reduce the levels of dopamine in the brain, which is responsible for the symptoms of various neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Aminomethyl-3-(3-chloro-pyridin-4-yl)-propan-1-ol in lab experiments include its high selectivity for dopamine D2 receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for the research on 2-Aminomethyl-3-(3-chloro-pyridin-4-yl)-propan-1-ol. These include the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of other neurological disorders, and the study of its long-term effects on the brain. Additionally, the use of this compound in combination with other drugs may lead to more effective treatments for various neurological disorders.
Synthesis Methods
The synthesis of 2-Aminomethyl-3-(3-chloro-pyridin-4-yl)-propan-1-ol involves the reaction of 3-chloro-4-pyridinemethanol with 2-amino-1-propanol in the presence of a base. The reaction takes place at room temperature, and the product is obtained in good yield.
Scientific Research Applications
2-Aminomethyl-3-(3-chloro-pyridin-4-yl)-propan-1-ol has been extensively studied for its potential applications in the treatment of various neurological disorders. It has been found to be effective in the treatment of schizophrenia, Parkinson's disease, and drug addiction.
properties
IUPAC Name |
2-(aminomethyl)-3-(3-chloropyridin-4-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c10-9-5-12-2-1-8(9)3-7(4-11)6-13/h1-2,5,7,13H,3-4,6,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSFTFJRTGFEDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CC(CN)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol |
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